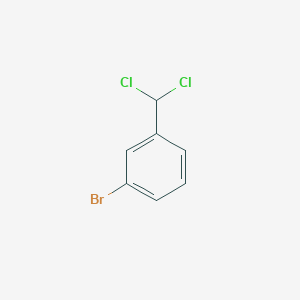
1-Bromo-3-(dichloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(dichloromethyl)benzene is an organic compound that belongs to the class of aryl halides It consists of a benzene ring substituted with a bromine atom and a dichloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-(dichloromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(dichloromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions, with the temperature maintained below 50°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(dichloromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the bromine or dichloromethyl group can be substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The dichloromethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a catalyst.
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-(dichloromethyl)phenol or 3-(dichloromethyl)aniline can be formed.
Oxidation Products: 3-(dichloromethyl)benzoic acid.
Reduction Products: 3-(methyl)benzene.
Applications De Recherche Scientifique
1-Bromo-3-(dichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-Bromo-3-(dichloromethyl)benzene exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the dichloromethyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect molecular targets and pathways, influencing the compound’s overall behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-3-fluorobenzene
Uniqueness
1-Bromo-3-(dichloromethyl)benzene is unique due to the presence of both a bromine atom and a dichloromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. For example, the dichloromethyl group can undergo oxidation and reduction reactions, which are not typically observed with simple halogenated benzenes .
Propriétés
Formule moléculaire |
C7H5BrCl2 |
|---|---|
Poids moléculaire |
239.92 g/mol |
Nom IUPAC |
1-bromo-3-(dichloromethyl)benzene |
InChI |
InChI=1S/C7H5BrCl2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H |
Clé InChI |
OGNOPEAUPJMWAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




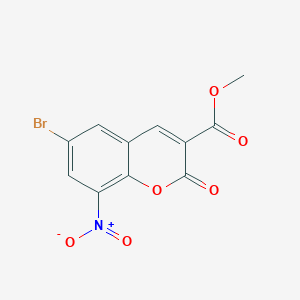
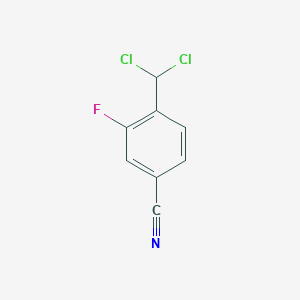
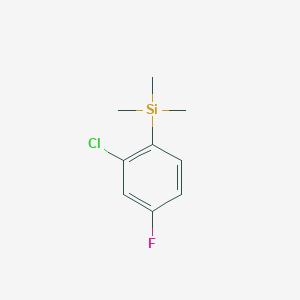
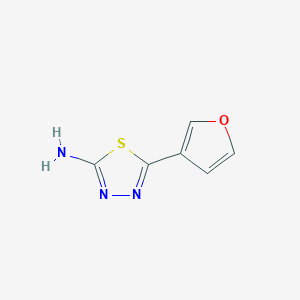
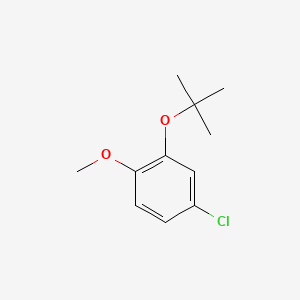
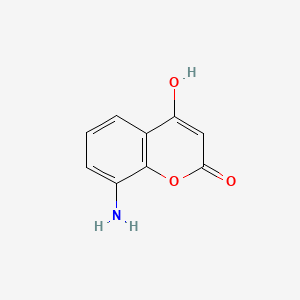
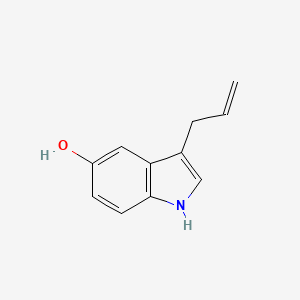
![Methyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B15337147.png)
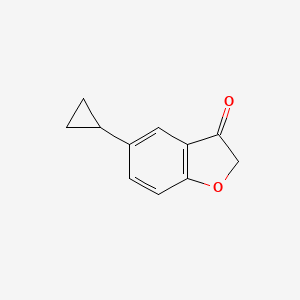
![2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol](/img/structure/B15337175.png)
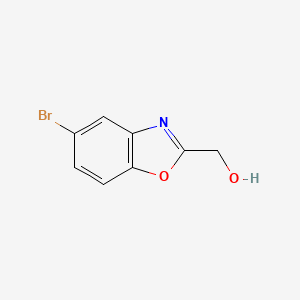
![2-[[(2R,3R)-3-(Benzyloxy)2-butyl]oxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15337184.png)
